Ethanone, 1-(1-naphthalenyl)-, oxime, also known as 1-(naphthalen-1-yl)ethanone oxime, is a chemical compound with the molecular formula CHNO. It features a naphthalene ring substituted with an ethanone oxime group, which gives it unique chemical properties and potential biological activities. The compound is categorized under oximes, which are derivatives of aldehydes and ketones formed by the reaction with hydroxylamine. Its structure can be represented as follows:
Research indicates that derivatives of ethanone, 1-(1-naphthalenyl)-, oxime exhibit various biological activities:
The synthesis of ethanone, 1-(1-naphthalenyl)-, oxime can be achieved through several methods:
Ethanone, 1-(1-naphthalenyl)-, oxime has several applications in different fields:
Interaction studies have focused on understanding how ethanone, 1-(1-naphthalenyl)-, oxime interacts with biological systems:
Ethanone, 1-(1-naphthalenyl)-, oxime shares similarities with other naphthalene-derived compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanone, 1-(2-naphthalenyl)-oxime | CHNO | Anticonvulsant properties; similar synthesis method |
| Ethanone, 2-(naphthalen-2-yl)-oxime | CHNO | Different position on naphthalene affects activity |
| Naphthalene | CH | Parent structure; lacks functional groups |
| Acetophenone | CHO | Ketone without naphthalene; different reactivity |
Ethanone, 1-(1-naphthalenyl)-, oxime stands out due to its specific structural configuration that influences its biological activity and potential applications in medicinal chemistry.